An In-depth Technical Guide to 3-Amino-4-phenylpyridine (CAS: 146140-99-0)
An In-depth Technical Guide to 3-Amino-4-phenylpyridine (CAS: 146140-99-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-4-phenylpyridine is a versatile heterocyclic compound that serves as a crucial building block in organic synthesis and pharmaceutical research. Its unique structure, featuring a pyridine ring substituted with both an amino and a phenyl group, makes it a valuable intermediate for the development of complex, biologically active molecules.[1] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, biological significance, and safety considerations to support its application in research and drug discovery. The aminopyridine scaffold is of significant interest due to the diverse pharmacological activities exhibited by its derivatives.[2][3]
Chemical and Physical Properties
3-Amino-4-phenylpyridine is commercially available as a light yellow solid.[1] While extensive experimental data on all its physical properties are not widely published, the fundamental chemical identifiers and characteristics are well-established.
Table 1: Chemical and Physical Properties of 3-Amino-4-phenylpyridine
| Property | Value | Reference(s) |
| CAS Number | 146140-99-0 | [1] |
| Molecular Formula | C₁₁H₁₀N₂ | [1][4] |
| Molecular Weight | 170.21 g/mol | [1][4] |
| Appearance | Light yellow solid | [1] |
| Purity | ≥ 95% (HPLC) | [1][4] |
| IUPAC Name | 4-phenylpyridin-3-amine | |
| Synonyms | 4-Phenyl-3-pyridinamine, 4-Phenylpyridin-3-ylamine | [1] |
| SMILES | Nc1cnccc1-c1ccccc1 | [4] |
| InChI Key | JXWKYMYEJLKQLL-UHFFFAOYSA-N | [4] |
| Storage Conditions | 0-8°C | [1] |
Synthesis and Experimental Protocols
The synthesis of 3-amino-4-phenylpyridine and its derivatives often involves modern cross-coupling reactions, which offer high efficiency and versatility. The Suzuki-Miyaura coupling is a common and effective method for forming the carbon-carbon bond between the pyridine and phenyl rings.
Generalized Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 3-amino-4-halopyridine with phenylboronic acid.
Materials and Reagents:
-
3-Amino-4-halopyridine (e.g., 3-amino-4-bromopyridine or 3-amino-4-iodopyridine) (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.03 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)
-
Degassed solvent mixture (e.g., 1,4-Dioxane/water, 4:1)
Procedure:
-
To a flame-dried round-bottom flask, add the 3-amino-4-halopyridine, phenylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.[5]
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography or recrystallization to obtain the final product, 3-amino-4-phenylpyridine.[5]
Diagram 1: Generalized Synthesis Workflow
Caption: Workflow for the synthesis of 3-Amino-4-phenylpyridine.
Biological Activity and Potential Applications
3-Amino-4-phenylpyridine is a key intermediate in the synthesis of various pharmaceuticals.[1] The aminopyridine structural motif is present in numerous biologically active compounds, and derivatives have shown a wide range of pharmacological effects.[3][6]
-
Neurological Disorders: Aminopyridines are known to act as potassium channel blockers.[7] By blocking voltage-gated potassium channels, they can prolong action potentials, leading to increased calcium influx at nerve terminals and enhanced neurotransmitter release.[8][9] This mechanism is the basis for the therapeutic use of compounds like 4-aminopyridine (dalfampridine) and 3,4-diaminopyridine in conditions such as multiple sclerosis and Lambert-Eaton myasthenic syndrome.[7][10] 3-Amino-4-phenylpyridine's structure suggests it could serve as a scaffold for developing novel modulators of neuronal excitability.[1][8]
-
Oncology: The phenylpyridine core is being investigated for anticancer applications. For instance, some pyrazolo[3,4-b]pyridine derivatives have been evaluated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.
-
Antibiotic Research: This compound has been used in the synthesis of streptonigrin models, an antibiotic with broad-spectrum activity.[4]
-
Other Therapeutic Areas: The versatility of the aminopyridine scaffold has led to its incorporation into molecules targeting a wide array of enzymes and receptors, with applications in antiviral, anti-inflammatory, and cardiovascular research.[11][12]
Potential Mechanism of Action in Neuromodulation
The primary mechanism of action for many aminopyridines in the central nervous system is the blockade of voltage-gated potassium (Kv) channels.[7][11] This action has a cascading effect on neuronal signaling.
Diagram 2: Potential Neuromodulatory Mechanism of Aminopyridine Derivatives
Caption: Aminopyridines can enhance neurotransmission by blocking K+ channels.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 3-Amino-4-phenylpyridine is not widely available, data from related aminopyridine compounds can be used to infer potential hazards and necessary precautions. Aminopyridines as a class are generally considered toxic if swallowed or in contact with skin.[13]
Table 2: General Safety and Handling Precautions for Aminopyridines
| Category | Recommendation | Reference(s) |
| Hazard Statements | Toxic if swallowed (H301), Toxic in contact with skin (H311), Causes skin irritation (H315), Causes serious eye irritation (H319). | [13] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. Use in a well-ventilated area or under a chemical fume hood. | [13][14][15] |
| Handling | Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Keep away from heat, sparks, and open flames. | [14] |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. Store locked up and away from incompatible materials such as strong oxidizing agents. | [16] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention. | [13] |
| First Aid (Skin) | Remove all contaminated clothing immediately. Wash skin with plenty of soap and water. Get medical attention if irritation persists. | [13] |
| First Aid (Ingestion) | Immediately call a POISON CENTER or doctor. Rinse mouth. Do not induce vomiting. | [13] |
| Spill Response | Wear appropriate PPE. Avoid generating dust. Sweep up and shovel into suitable containers for disposal. |
Disclaimer: This safety information is based on related compounds. Always consult the specific MSDS provided by the supplier before handling 3-Amino-4-phenylpyridine.
Conclusion
3-Amino-4-phenylpyridine is a compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science.[1] Its utility as a synthetic intermediate for developing novel therapeutics for neurological disorders and cancer is well-recognized. A thorough understanding of its properties, synthetic routes, and potential biological mechanisms, coupled with stringent adherence to safety protocols, will enable researchers and drug development professionals to effectively harness the potential of this valuable molecule.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 3. article.sciencepg.com [article.sciencepg.com]
- 4. 3-Amino-4-phenylpyridine | CymitQuimica [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 9. Enhancing Neural Transmission in Multiple Sclerosis (4-Aminopyridine Therapy) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Aminopyridine - Wikipedia [en.wikipedia.org]
- 11. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 12. Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. alkalimetals.com [alkalimetals.com]
- 15. jubilantingrevia.com [jubilantingrevia.com]
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